molecular formula C17H17ClN4O B6443933 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2549029-88-9

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6443933
CAS No.: 2549029-88-9
M. Wt: 328.8 g/mol
InChI Key: CHRPHHLXAJVWQS-UHFFFAOYSA-N
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Description

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C17H17ClN4O and a molecular weight of 328.8 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Attachment of the chloropyridinyl group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction.

    Formation of the pyridine-carbonitrile moiety: The pyridine-carbonitrile moiety is synthesized through a series of reactions involving the appropriate starting materials and conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions under appropriate conditions.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    4-chloropyridine: A related compound with a chloropyridine moiety.

    6-(4-bromophenyl)-2-chloropyridine-3-carbonitrile: Another compound with a similar structure.

Uniqueness

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c18-15-11-20-6-3-16(15)23-12-13-4-7-22(8-5-13)17-2-1-14(9-19)10-21-17/h1-3,6,10-11,13H,4-5,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRPHHLXAJVWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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